1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride
Description
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a piperazine-derived compound featuring a phenyl group substituted at the para position with a piperazine ring and a methanamine group. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurotransmitter receptors or enzymes. Its structure combines aromatic and aliphatic amine functionalities, allowing for versatile interactions in biological systems.
Properties
CAS No. |
2825012-96-0 |
|---|---|
Molecular Formula |
C11H20Cl3N3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
(4-piperazin-1-ylphenyl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;;/h1-4,13H,5-9,12H2;3*1H |
InChI Key |
PGXISVVRHHGYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Piperazin-1-yl)aniline with formaldehyde followed by hydrochloric acid treatment to yield the trihydrochloride salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, or dichloromethane
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents/Salt Form | Similarity Score* | Key Features |
|---|---|---|---|---|
| Piperazine-1,4-diamine hydrochloride | C₄H₁₂N₄·HCl | Dual amine, hydrochloride | 0.85 | Simpler backbone, lacks phenyl group |
| 4-Methylpiperazin-1-amine dihydrochloride | C₅H₁₃N₃·2HCl | Methyl group, dihydrochloride | 0.95 | Enhanced lipophilicity vs. target |
| 4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine | C₁₇H₂₁N₃O | Methoxy-phenyl substitution | N/A | Aromatic electron-donating group |
| Urea derivatives (e.g., 11a–11o) | Varies (e.g., C₂₃H₂₂FN₇O₂S) | Urea-thiazole-piperazine hybrids | N/A | Higher molecular weight, complex bioactivity |
*Similarity scores from reflect structural overlap with the target compound.
Key Observations:
Salt Form Impact : The trihydrochloride salt in the target compound distinguishes it from analogs like 4-methylpiperazin-1-amine dihydrochloride, which has two HCl moieties. This difference likely enhances aqueous solubility and ionic interactions in vivo .
Methoxy or chloro substituents in analogs like 4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine () introduce electron-donating or withdrawing effects, altering receptor affinity compared to the target’s unsubstituted phenyl ring .
Complexity in Urea Derivatives : Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) exhibit higher molecular weights (e.g., 484.2 Da) due to urea and thiazole moieties. These groups are absent in the target compound, suggesting divergent biological targets (e.g., kinase vs. receptor modulation) .
Pharmacological Implications
- 4-Methylpiperazin-1-amine Dihydrochloride : The methyl group may improve blood-brain barrier penetration compared to the target’s unmodified phenyl group .
- Urea Derivatives : The urea-thiazole-piperazine hybrids (e.g., 11k, 11m) show molecular weights >500 Da, which may limit CNS penetration but enhance kinase inhibition (e.g., EGFR or VEGFR targets) .
Biological Activity
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17Cl3N4
- Molecular Weight : 303.64 g/mol
- CAS Number : 17749913
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
- Cytotoxicity : Evaluated for potential use in cancer treatment.
- Neuropharmacological Effects : Investigated for its impact on neurotransmitter systems.
Pharmacological Mechanisms
This compound interacts with several biological targets:
- Serotonin Receptors : Modulates serotonin levels, potentially impacting mood and anxiety disorders.
- Dopamine Receptors : May influence dopaminergic pathways, relevant for conditions like schizophrenia.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity in Cancer Cells
Research has demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several types of cancer cells, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.7 |
Neuropharmacological Studies
In animal models, the compound was shown to affect behavior indicative of anxiolytic and antidepressant effects. It was administered in various doses to assess its impact on anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
